N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide
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Overview
Description
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide is a complex organic compound that features both indole and furan moieties. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals
Mechanism of Action
Target of Action
The compound, also known as N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]furan-2-carboxamide, is a derivative of indole and furan . Indole derivatives have been found to bind with high affinity to multiple receptors , and furan derivatives have shown remarkable therapeutic efficacy . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Furan derivatives have also been reported to exhibit antibacterial activity .
Biochemical Pathways
Indole derivatives are known to interact with various biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological activities , and furan derivatives have shown remarkable therapeutic efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide typically involves the construction of the indole and furan rings followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents would be chosen to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the furan ring can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in ethanol at 0°C.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in organic reactions.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Furan-2-carboxamide: A simpler analog with only the furan ring.
Uniqueness
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide is unique due to the combination of indole and furan rings, which imparts a diverse range of chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-18-7-6-11-9-12(4-5-13(11)18)14(19)10-17-16(20)15-3-2-8-21-15/h2-5,8-9,14,19H,6-7,10H2,1H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBVXKMXNVNYBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CO3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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